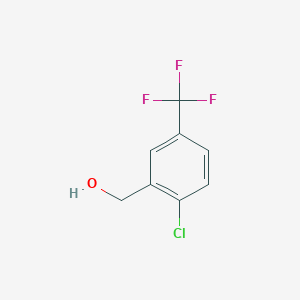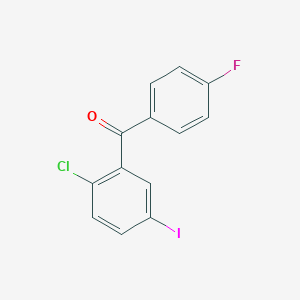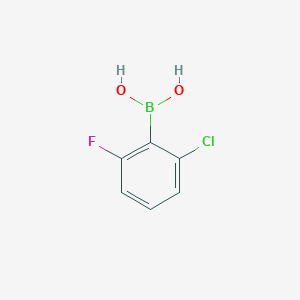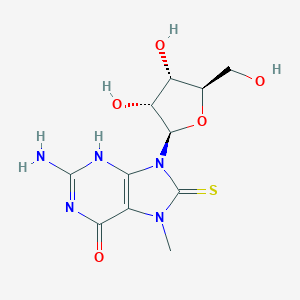
2-Isopropoxyphenylboronic acid
Descripción general
Descripción
2-Isopropoxyphenylboronic acid is a derivative of boronic acid . It has a molecular formula of C9H13BO3 .
Synthesis Analysis
Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are related to 2-Isopropoxyphenylboronic acid . Protodeboronation of these esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 2-Isopropoxyphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The average mass is 180.009 Da and the monoisotopic mass is 180.095779 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Isopropoxyphenylboronic acid are not detailed in the search results, boronic acids are known to activate various DNA cross-linking agents .Physical And Chemical Properties Analysis
2-Isopropoxyphenylboronic acid has a melting point of 30-35 °C . Its boiling point is 199 °C . The compound has a density of 1.075 g/mL at 25 °C . The refractive index is greater than 1.5090 .Aplicaciones Científicas De Investigación
2-Isopropoxyphenylboronic Acid: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis Building Block: 2-Isopropoxyphenylboronic acid serves as a versatile building block in organic synthesis. It is particularly useful in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic compounds.
Palladium-Catalyzed Reactions: This compound is a reactant in palladium-catalyzed Suzuki-Miyaura reactions, which are pivotal in creating biaryl compounds that have applications in pharmaceuticals and agrochemicals .
Drug Design and Delivery: Phenylboronic acids and their esters, including derivatives like 2-isopropoxyphenylboronic acid, are considered for new drug designs and drug delivery systems. They are particularly valuable as boron-carriers suitable for neutron capture therapy .
Sensing Applications: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection systems .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Isopropoxyphenylboronic acid interacts with the palladium catalyst in a process known as transmetalation . This involves the transfer of the 2-Isopropoxyphenyl group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway influenced by 2-Isopropoxyphenylboronic acid . This reaction enables the formation of carbon-carbon bonds, which are fundamental to many organic synthesis processes .
Pharmacokinetics
Its use in the suzuki–miyaura coupling reaction suggests that it has a high reactivity and can readily participate in transmetalation with palladium (ii) complexes .
Result of Action
The action of 2-Isopropoxyphenylboronic acid results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Isopropoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . The stability of 2-Isopropoxyphenylboronic acid and its environmentally benign nature make it suitable for use under a variety of conditions .
Propiedades
IUPAC Name |
(2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKBIIRBDPSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408161 | |
| Record name | 2-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyphenylboronic acid | |
CAS RN |
138008-97-6 | |
| Record name | 2-Isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)